
N-Ethyl-4-(phenylmethyl)-1-piperazinecarboxamide
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Overview
Description
N-Ethyl-4-(phenylmethyl)-1-piperazinecarboxamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities. This compound, in particular, has garnered interest for its potential therapeutic applications and its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-(phenylmethyl)-1-piperazinecarboxamide typically involves the reaction of N-ethylpiperazine with benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-(phenylmethyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-4-(phenylmethyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-4-(phenylmethyl)-1-piperazinecarboxamide
- N-Ethyl-4-(phenylethyl)-1-piperazinecarboxamide
- N-Propyl-4-(phenylmethyl)-1-piperazinecarboxamide
Uniqueness
N-Ethyl-4-(phenylmethyl)-1-piperazinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific therapeutic applications.
Biological Activity
N-Ethyl-4-(phenylmethyl)-1-piperazinecarboxamide is a piperazine derivative that has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.
Molecular Characteristics:
- Molecular Formula: C14H21N3O
- Molecular Weight: 247.34 g/mol
- IUPAC Name: 4-benzyl-N-ethylpiperazine-1-carboxamide
- Canonical SMILES: CCNC(=O)N1CCN(CC1)CC2=CC=CC=C2
Synthesis Methods
The synthesis of this compound typically involves the reaction of N-ethylpiperazine with benzyl chloride under basic conditions. The reaction is conducted in organic solvents such as dichloromethane or toluene, utilizing bases like sodium hydroxide or potassium carbonate to facilitate the reaction. Purification is achieved through recrystallization or column chromatography.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways relevant to neurological disorders and other conditions .
Pharmacological Applications
- Neurological Disorders : Research indicates that this compound may have potential therapeutic effects in treating neurological disorders such as Alzheimer's disease and Lewy Body Dementia. Its mechanism involves modulation of muscarinic receptors, which are crucial for cognitive functions .
- Reperfusion Injury : The compound has been studied for its ability to mitigate reperfusion damage in tissues deprived of blood supply, particularly after thrombolysis or surgical procedures. This application highlights its role in protecting myocardial tissue during critical interventions .
- Receptor Binding Studies : Investigations into its role as a ligand have shown promising results in receptor binding studies, suggesting that it could be developed into a therapeutic agent targeting specific pathways involved in disease processes.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Neuroprotective Effects : A study demonstrated that this compound exhibited neuroprotective properties by reducing oxidative stress markers in neuronal cell cultures exposed to harmful agents. This suggests potential for development as a neuroprotective agent .
- Reperfusion Damage Prevention : Another study focused on the administration of this compound during reperfusion scenarios, showing significant reduction in tissue damage compared to control groups. These findings support its use in clinical settings where reperfusion injury is a concern .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
N-Methyl-4-(phenylmethyl)-1-piperazinecarboxamide | C14H21N3O | Neuroprotective |
N-Ethyl-4-(phenylethyl)-1-piperazinecarboxamide | C15H23N3O | Receptor Modulation |
N-Propyl-4-(phenylmethyl)-1-piperazinecarboxamide | C15H23N3O | Antagonistic Effects |
This compound is distinguished from similar compounds by its unique substitution pattern, which may confer different pharmacokinetic and pharmacodynamic properties. This uniqueness enhances its suitability for specific therapeutic applications compared to other piperazine derivatives .
Properties
Molecular Formula |
C14H21N3O |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
4-benzyl-N-ethylpiperazine-1-carboxamide |
InChI |
InChI=1S/C14H21N3O/c1-2-15-14(18)17-10-8-16(9-11-17)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,15,18) |
InChI Key |
DOSNDXPHUGFOGS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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